molecular formula C9H8N2OS B174591 3-(2-Amino-1,3-thiazol-4-yl)phenol CAS No. 155983-86-1

3-(2-Amino-1,3-thiazol-4-yl)phenol

Cat. No.: B174591
CAS No.: 155983-86-1
M. Wt: 192.24 g/mol
InChI Key: DSTSMWRMFXIWCT-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)phenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. It features a thiazole ring substituted at the 2 and 4 positions with an amino group and a phenol group, respectively.

Mechanism of Action

Target of Action

Similar thiazole derivatives have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.

Mode of Action

Related thiazole compounds have been found to inhibit the enzyme leukotriene a-4 hydrolase , which plays a crucial role in the inflammatory response. This suggests that 3-(2-Amino-1,3-thiazol-4-yl)phenol may also interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Given the potential antibacterial activity of similar thiazole compounds , it is plausible that this compound may interfere with bacterial cell wall synthesis or other essential bacterial processes.

Result of Action

Related thiazole compounds have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol typically involves the reaction of 2-aminothiazole with phenol under specific conditions. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-1,3-thiazol-4-yl)phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenylthiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-4-chlorothiazole

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTSMWRMFXIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363508
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155983-86-1
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
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